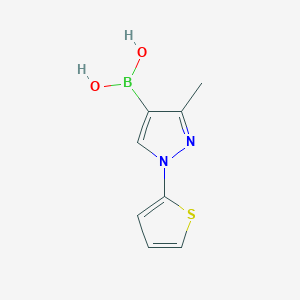
(3-Methyl-1-(thiophen-2-yl)-1H-pyrazol-4-yl)boronic acid
描述
(3-Methyl-1-(thiophen-2-yl)-1H-pyrazol-4-yl)boronic acid is an organic compound that features a boronic acid functional group attached to a pyrazole ring, which is further substituted with a thiophene ring
属性
分子式 |
C8H9BN2O2S |
|---|---|
分子量 |
208.05 g/mol |
IUPAC 名称 |
(3-methyl-1-thiophen-2-ylpyrazol-4-yl)boronic acid |
InChI |
InChI=1S/C8H9BN2O2S/c1-6-7(9(12)13)5-11(10-6)8-3-2-4-14-8/h2-5,12-13H,1H3 |
InChI 键 |
CEGWHCQLLMLVOI-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN(N=C1C)C2=CC=CS2)(O)O |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-1-(thiophen-2-yl)-1H-pyrazol-4-yl)boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method involves the cyclization of appropriate precursors to form the pyrazole ring, followed by borylation using boronic acid derivatives under suitable conditions. For instance, the use of bis(alkoxo)palladium complexes can facilitate the direct C-H arylation of thiophenes .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often employ catalytic processes and optimized reaction conditions to achieve efficient production. The use of environmentally sustainable strategies, such as metal-free dehydration and sulfur cyclization, can also be considered .
化学反应分析
Types of Reactions
(3-Methyl-1-(thiophen-2-yl)-1H-pyrazol-4-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling reactions, to form new C-C bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, Suzuki-Miyaura cross-coupling reactions can yield biaryl compounds, while oxidation reactions can produce oxidized derivatives of the original compound .
科学研究应用
Chemistry
In chemistry, (3-Methyl-1-(thiophen-2-yl)-1H-pyrazol-4-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in cross-coupling reactions, enabling the formation of new carbon-carbon bonds.
Biology and Medicine
In biological and medicinal research, this compound can be used to develop new pharmaceuticals. Its unique structure allows for the exploration of its potential as a therapeutic agent, particularly in the design of drugs targeting specific molecular pathways.
Industry
In the industrial sector, this compound can be utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs). Its incorporation into these materials can enhance their performance and stability .
作用机制
The mechanism of action of (3-Methyl-1-(thiophen-2-yl)-1H-pyrazol-4-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications. The compound’s structure allows it to interact with various molecular pathways, potentially modulating biological processes .
相似化合物的比较
Similar Compounds
Similar compounds include other boronic acid derivatives and pyrazole-containing molecules. Examples include:
- (3-Methyl-1-(phenyl)-1H-pyrazol-4-yl)boronic acid
- (3-Methyl-1-(furan-2-yl)-1H-pyrazol-4-yl)boronic acid
Uniqueness
What sets (3-Methyl-1-(thiophen-2-yl)-1H-pyrazol-4-yl)boronic acid apart is its combination of a thiophene ring with a pyrazole and boronic acid group. This unique structure imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


